molecular formula C12H10BrNO4 B8764980 2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No. B8764980
M. Wt: 312.12 g/mol
InChI Key: KPAGUAJFOFWPQH-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

To a well-stirred and cold solution of 2-(8-bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (5.5 g; 17.62 mmol) in dry THF (90 ml) was slowly added a borane solution (1M in THF) (38.8 ml; 38.8 mmol) under nitrogen atmosphere. The reaction was allowed to warm to room temperature and stirred for 24 h. The reaction mixture was carefully quenched with a solution of sodium hydroxide 1N (40 ml), the organic volatiles were removed under reduced pressure and the remaining aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to furnish 2.7 g (51%) of 8-bromo-4-(2-hydroxyethyl)-5-methoxyquinolin-2(1H)-one as a light brown solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[C:7]2[CH2:13][C:14](O)=[O:15].B>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[C:7]2[CH2:13][CH2:14][OH:15]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC=1C=CC(=C2C(=CC(NC12)=O)CC(=O)O)OC
Name
Quantity
38.8 mL
Type
reactant
Smiles
B
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a well-stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with a solution of sodium hydroxide 1N (40 ml)
CUSTOM
Type
CUSTOM
Details
the organic volatiles were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C2C(=CC(NC12)=O)CCO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.